5-Bromo-2-(4-methoxyphenoxy)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-2-(4-methoxyphenoxy)aniline: is an organic compound with the molecular formula C13H12BrNO2 and a molecular weight of 294.14 g/mol . It is primarily used in research settings, particularly in the field of proteomics . The compound features a bromine atom, a methoxy group, and an aniline moiety, making it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-(4-methoxyphenoxy)aniline typically involves multiple steps:
Nitration: The starting material undergoes nitration to introduce a nitro group.
Reduction: The nitro group is then reduced to an amine.
Bromination: Finally, bromination is performed to introduce the bromine atom.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves the use of standard organic synthesis techniques such as nitration, reduction, and bromination under controlled conditions .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of the bromine atom.
Oxidation and Reduction: The methoxy group and aniline moiety can participate in oxidation and reduction reactions.
Common Reagents and Conditions:
Nitration: Typically involves the use of nitric acid and sulfuric acid.
Reduction: Commonly employs reducing agents such as hydrogen gas or metal catalysts.
Bromination: Utilizes bromine or bromine-containing compounds.
Major Products Formed:
Substituted Anilines: Depending on the reagents and conditions, various substituted anilines can be formed.
Oxidized or Reduced Derivatives: Products of oxidation or reduction reactions involving the methoxy group or aniline moiety.
Scientific Research Applications
Chemistry
- Used as an intermediate in the synthesis of more complex organic molecules.
- Employed in Suzuki–Miyaura coupling reactions for the formation of carbon-carbon bonds .
Biology
- Investigated for its potential biological activity and interactions with biomolecules.
Medicine
- Explored for its potential therapeutic applications, although specific uses are still under research.
Industry
Mechanism of Action
The mechanism of action of 5-Bromo-2-(4-methoxyphenoxy)aniline involves its interaction with various molecular targets:
Molecular Targets: The compound can interact with enzymes and receptors due to its structural features.
Pathways Involved: It may influence biochemical pathways related to its functional groups, such as those involving oxidation and reduction reactions.
Comparison with Similar Compounds
Similar Compounds
5-Bromo-2-methoxyaniline: Shares the bromine and methoxy groups but lacks the phenoxy group.
4-Bromo-2-methoxyaniline: Similar structure but with different positioning of the bromine and methoxy groups.
Uniqueness
Properties
IUPAC Name |
5-bromo-2-(4-methoxyphenoxy)aniline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12BrNO2/c1-16-10-3-5-11(6-4-10)17-13-7-2-9(14)8-12(13)15/h2-8H,15H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CCBKNZFJDWTHNG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OC2=C(C=C(C=C2)Br)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12BrNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.14 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.